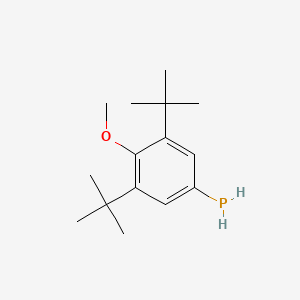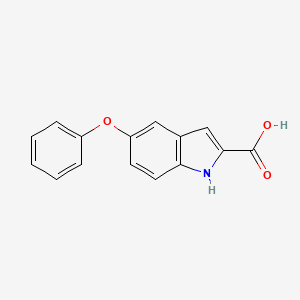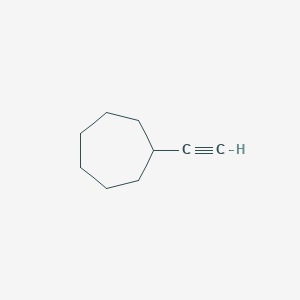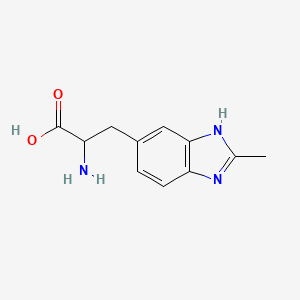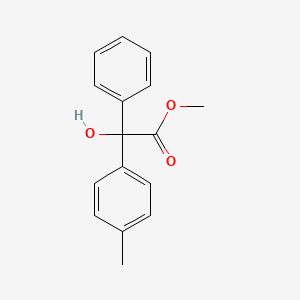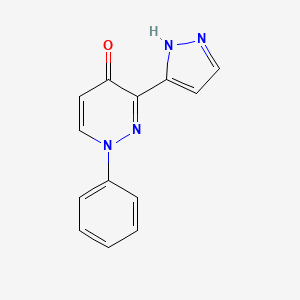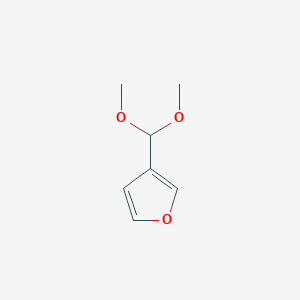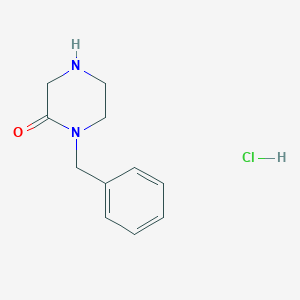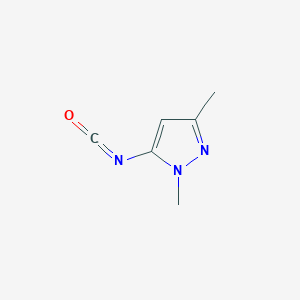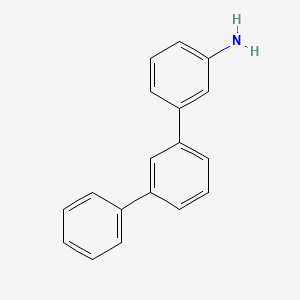![molecular formula C12H20N2O4 B3154815 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide CAS No. 78553-70-5](/img/structure/B3154815.png)
3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide
Übersicht
Beschreibung
“3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide” is a chemical compound that has been used in various chemical reactions . It has been mentioned in the context of the Biginelli reaction using thiourea and the aminolysis of β-Ketoester .
Synthesis Analysis
The synthesis of this compound has been described in several studies. In one method, a mixture of 4,4´-diaminobibenzyl, tert-butyl acetoacetate, and DMAP in toluene was refluxed overnight . In another method, a mixture of 3-oxo-N-[4-[4-(3-oxobutanoylamino)phenyl]ethylphenyl]butanamide, thiourea, 5-bromovanilin, and a catalytic amount of conc. HCl in EtOH was heated at reflux for 3 days .Chemical Reactions Analysis
The compound has been used in the Biginelli reaction using thiourea and the aminolysis of β-Ketoester . These reactions involve the use of this compound as a reactant, leading to the formation of different products.Wissenschaftliche Forschungsanwendungen
Environmental and Chemical Applications
Ionic Liquids for Separation Processes
Research by Domańska et al. (2016) explored the use of ionic liquids, specifically 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), for separating organic solvents and water, highlighting its potential in separation problems like hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene. This study indicates the relevance of exploring chemical compounds for environmental and industrial separation processes (Domańska, Wlazło, & Karpińska, 2016).
Photocatalysts for Environmental Applications
A review on g-C3N4-based photocatalysts by Wen et al. (2017) discusses their design, properties, and applications in environmental and energy fields, such as water splitting and degradation of pollutants. This highlights the interest in developing novel materials for sustainable technologies (Wen, Xie, Chen, & Li, 2017).
Biological and Health-Related Research
Neuroprotective Potential of Compounds
Abdoulaye and Guo (2016) reviewed the neuroprotective effects of 3-N-Butylphthalide (NBP) derivatives, showcasing their promise in treating neurological disorders. This underlines the ongoing interest in chemical compounds for therapeutic applications (Abdoulaye & Guo, 2016).
Antioxidant Food Additives
Studies on butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) as synthetic food antioxidants provide insights into their safety, effectiveness, and potential health implications. Williams et al. (1999) assessed their carcinogenicity and toxicological profiles, suggesting their safe use as food additives (Williams, Iatropoulos, & Whysner, 1999).
Wirkmechanismus
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide), also known as Butanamide,N,N’-1,4-butanediylbis[3-oxo- or 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide, is a chemical compound with the molecular formula C12H20N2O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Pharmacokinetics
Some properties can be inferred from its structure and physicochemical properties .
Action Environment
The action, efficacy, and stability of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Biochemische Analyse
Biochemical Properties
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme acetoacetyl-CoA thiolase, which catalyzes the thiolytic cleavage of acetoacetyl-CoA to yield two molecules of acetyl-CoA. N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can act as a competitive inhibitor of this enzyme, thereby modulating the levels of acetyl-CoA in the cell . Additionally, this compound interacts with proteins involved in the regulation of the citric acid cycle, affecting cellular energy metabolism.
Cellular Effects
The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in the levels of glycolytic intermediates . Furthermore, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as an inhibitor or activator depending on the enzyme’s function. For example, its binding to acetoacetyl-CoA thiolase results in competitive inhibition, reducing the enzyme’s activity . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions lead to changes in the expression of genes involved in metabolic pathways and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular metabolism and induce oxidative stress. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as acetoacetyl-CoA thiolase and pyruvate dehydrogenase, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as acetyl-CoA and pyruvate, thereby impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization mechanisms ensure that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) reaches its intended sites of action within the cell.
Eigenschaften
IUPAC Name |
3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-9(15)7-11(17)13-5-3-4-6-14-12(18)8-10(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHRMCWNBRQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCCCNC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


